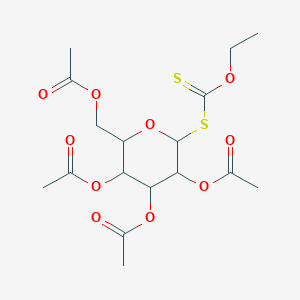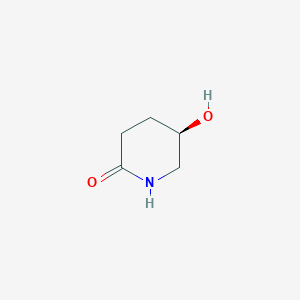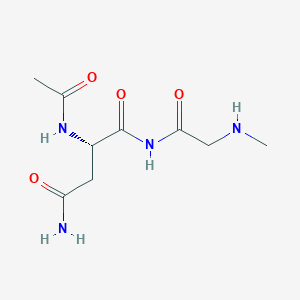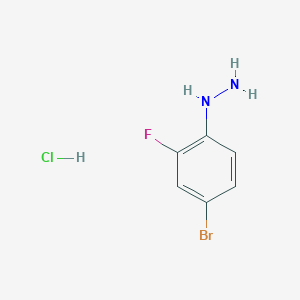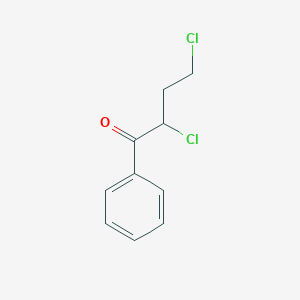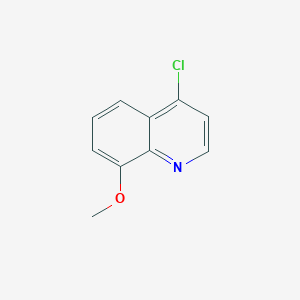
4-Chloro-8-methoxyquinoline
Vue d'ensemble
Description
4-Chloro-8-methoxyquinoline is a quinoline compound substituted with both a chloro and a methoxy group . It has the empirical formula C10H8ClNO and a molecular weight of 193.63 . This compound is potentially useful as a building block for synthesis, where both the chloro and methoxy groups may serve as functional sites for elaboration .
Synthesis Analysis
4-Chloro-8-methoxyquinoline has been reported in the synthesis of other chloromethoxyquinolines towards the synthesis of substituted 4-aminoquinoline antimalarial compounds . It has also been described as a starting material in the synthesis of potent CRTh2 (DP2) receptor antagonists .
Molecular Structure Analysis
The molecular structure of 4-Chloro-8-methoxyquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . It has a chloro group attached at the 4-position and a methoxy group at the 8-position .
Physical And Chemical Properties Analysis
4-Chloro-8-methoxyquinoline is a solid compound . Its SMILES string is COc1cccc2c(Cl)ccnc12, and its InChI key is LCYDNBWXXPOMQL-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Medical Intermediates
4-Chloro-8-methoxyquinoline: is utilized as a medical intermediate . Medical intermediates are compounds that are used in the synthesis of active pharmaceutical ingredients (APIs). They play a crucial role in the production of various medications, serving as the building blocks for more complex compounds. The use of 4-Chloro-8-methoxyquinoline in this capacity highlights its importance in the pharmaceutical industry.
Organic Synthesis
This compound is also significant in the field of organic synthesis . Organic synthesis involves constructing organic molecules through chemical reactions. 4-Chloro-8-methoxyquinoline can be used to create diverse organic compounds, which can then be applied in different areas of chemical research and drug development.
Antimicrobial Agents
Recent studies have shown that quinoline derivatives exhibit antimicrobial properties . As such, 4-Chloro-8-methoxyquinoline could be used in the development of new antimicrobial agents that help fight against bacterial infections.
Antioxidant Development
Quinoline compounds have been evaluated for their antioxidant capabilities . Antioxidants are vital in protecting the body from oxidative stress and free radicals. 4-Chloro-8-methoxyquinoline could contribute to the synthesis of novel antioxidants, offering potential benefits in health and wellness.
Material Science
The versatility of 4-Chloro-8-methoxyquinoline extends to material science . Its chemical structure can be incorporated into various materials, potentially altering their properties, such as conductivity or fluorescence, which can be beneficial in creating advanced materials for technological applications.
Drug Design and Development
Quinoline and its derivatives are integral in drug design due to their broad spectrum of bioactivity . 4-Chloro-8-methoxyquinoline can serve as a pharmacophore, a part of a molecule responsible for its biological activity, in the design of new drugs, including anti-malarial, antibacterial, anticancer, local anesthetic, and anti-tubercular drugs.
Safety and Hazards
Orientations Futures
Quinoline and its derivatives have gained considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, it is expected that the study and application of 4-Chloro-8-methoxyquinoline and similar compounds will continue to be a hot topic in future research.
Mécanisme D'action
Target of Action
It’s worth noting that quinoline derivatives, such as chloroquine, have been known to target heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine, a related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the parasite to accumulate toxic heme, leading to its death .
Biochemical Pathways
Quinoline derivatives are known to interfere with the heme detoxification process in plasmodium species, which is a crucial pathway for the survival of the parasite .
Result of Action
Based on the known effects of related compounds, it can be inferred that the compound may lead to the accumulation of toxic heme in plasmodium species, resulting in their death .
Propriétés
IUPAC Name |
4-chloro-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYDNBWXXPOMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=CN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60491470 | |
| Record name | 4-Chloro-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60491470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-methoxyquinoline | |
CAS RN |
16778-21-5 | |
| Record name | 4-Chloro-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60491470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-8-METHOXYQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthesis process for 4-Chloro-8-methoxyquinoline?
A1: 4-Chloro-8-methoxyquinoline can be synthesized from 2-anisidine and diethyl(ethoxymethylene) malonate. The synthesis involves a multi-step process including condensation, cyclization, hydrolysis, decarboxylation, and finally, chlorination. [, ] This synthetic route has been shown to achieve a yield of approximately 33.81%. []
Q2: How is 4-Chloro-8-methoxyquinoline typically characterized?
A2: The synthesized 4-Chloro-8-methoxyquinoline is commonly characterized using spectroscopic techniques. Researchers often utilize ¹H NMR (Nuclear Magnetic Resonance) spectroscopy and MS (Mass Spectrometry) to confirm the identity and purity of the compound. [] These techniques provide structural information and validate the successful synthesis of the target molecule.
Q3: What are the potential applications of 4-Chloro-8-methoxyquinoline derivatives in coordination chemistry?
A3: 4-Chloro-8-methoxyquinoline serves as a valuable precursor for synthesizing various substituted 8-hydroxyquinoline derivatives. For instance, it can be transformed into 4-(dimethylamino)-8-hydroxyquinoline. [] This particular derivative exhibits promising properties as a chelating ligand, capable of forming complexes with metal ions like nickel, copper, and cobalt. [] These complexes have been studied for their spectral properties and potential applications in areas like catalysis and materials science.
Q4: Have there been any studies on the biological activity of 4-Chloro-8-methoxyquinoline derivatives?
A4: While 4-Chloro-8-methoxyquinoline itself hasn't been extensively studied for biological activity, a derivative, 4-chloro-8-methoxyquinolin-2(1H)-one, has shown promising antimicrobial activity. [] Although detailed mechanism of action hasn't been fully elucidated in the available literature, this finding suggests potential for further exploration of 4-Chloro-8-methoxyquinoline derivatives in medicinal chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)
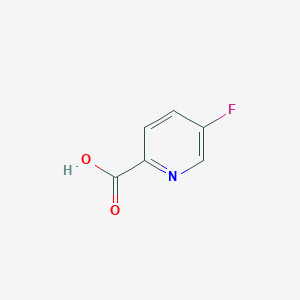

![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)
